molecular formula C15H12N2O B6467554 7-[(pyridin-3-yl)methoxy]quinoline CAS No. 2640977-26-8

7-[(pyridin-3-yl)methoxy]quinoline

Cat. No.: B6467554
CAS No.: 2640977-26-8
M. Wt: 236.27 g/mol
InChI Key: SJOLXLSODPQBFF-UHFFFAOYSA-N
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Description

7-[(pyridin-3-yl)methoxy]quinoline (CAS 2640977-26-8) is a quinoline-pyridine hybrid compound with a molecular formula of C15H12N2O and a molecular weight of 236.27 . This structural class of compounds has garnered significant interest in medicinal chemistry for its potential in anticancer research. Recent studies have demonstrated that quinoline-pyridine hybrids function as potent inhibitors of PIM-1 kinase, an enzyme that is often overexpressed in various hematological malignancies and solid tumors, including those of the liver (HepG-2), prostate (PC-3), and colon (Caco-2) . These inhibitors can act through competitive or mixed mechanisms, effectively blocking the ATP-binding site of the kinase and disrupting its role in cell cycle progression, proliferation, and apoptosis suppression . Beyond kinase inhibition, select compounds within this hybrid family have been shown to significantly induce apoptosis, with reports of over 66% cell death in treated samples, and activate executioner caspases 3/7, which are key proteases in the programmed cell death pathway . The structural motif of linking a quinoline core with a pyridine ring is a recognized pharmacophoric strategy in the design of targeted cancer therapeutics, making this compound a valuable scaffold for further investigation in oncology and kinase biology research . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-(pyridin-3-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-3-12(10-16-7-1)11-18-14-6-5-13-4-2-8-17-15(13)9-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOLXLSODPQBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)OCC3=CN=CC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Fluoroquinoline Precursors

The patent US20030212276A1 details the preparation of 7-fluoro-3-quinolinecarbonitriles via cyclocondensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate. For example, 3-fluoro-4-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C to yield ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate. Halogenation of such intermediates with phosphorus oxychloride generates 4-chloro-7-fluoroquinolines, which serve as substrates for subsequent amination or alkoxylation.

Etherification with Pyridin-3-ylmethanol

Displacement of the 7-fluoro group in 7-fluoroquinolines with pyridin-3-ylmethanol is achievable under basic conditions. The patent describes analogous reactions using sodium hydride in dimethylformamide (DMF) to generate alkoxide ions, which attack the electron-deficient aromatic ring. For instance, 7-fluoro-6-methoxy-4-[(3,4,5-trimethoxyphenyl)amino]-3-quinolinecarbonitrile reacts with 2-methoxyethanol in the presence of sodium hydride to yield 7-(2-methoxyethoxy)-substituted derivatives. Adapting this method, pyridin-3-ylmethanol would serve as the nucleophile, with reaction conditions optimized for steric and electronic compatibility.

Table 1: Representative Conditions for Fluorine Displacement in Quinolines

SubstrateNucleophileBaseSolventTemperatureYield (%)
7-fluoro-6-methoxyquinolinePyridin-3-ylmethanolNaHDMF80°C72*
7-fluoro-4-chloroquinoline2-Butyn-1-olK₂CO₃DMSO100°C65
*Predicted based on analogous reactions.

Transition Metal-Catalyzed Annulation Strategies

Cu(II)-Mediated Annulation

Copper(II) triflate catalyzes the annulation of enamines with propargylic imines to form quinolines. Adapting this method, a propargyl ether containing the pyridin-3-ylmethoxy group could serve as a substrate, enabling simultaneous quinoline ring formation and side-chain incorporation. This route offers inherent atom economy and avoids late-stage functionalization challenges.

Friedländer and Skraup Syntheses with Prefunctionalized Anilines

Friedländer Approach

The Friedländer synthesis couples 2-aminobenzaldehydes with ketones to form quinolines. Using a 2-amino-4-(pyridin-3-ylmethoxy)benzaldehyde derivative, cyclization with acetylacetone or analogous diketones would yield the target compound. However, synthesis of the requisite aldehyde precursor requires multi-step functionalization, complicating scalability.

Skraup Modification

Traditional Skraup conditions (aniline, glycerol, sulfuric acid) are unsuitable for electron-deficient anilines. However, substituting 3-fluoro-4-(pyridin-3-ylmethoxy)aniline in a Skraup-like reaction with ethyl cyanoacetate could yield the quinoline core directly. This method remains speculative but aligns with reported quinoline syntheses.

Challenges and Optimization Considerations

  • Regioselectivity : Ensuring substitution exclusively at the 7-position requires directing groups or electronic bias. Meta-directing groups (e.g., cyano at position 3) may enhance selectivity.

  • Steric Hindrance : The pyridin-3-ylmethoxy group’s bulk may slow nucleophilic substitution. Elevated temperatures (100–120°C) and polar aprotic solvents (DMSO, NMP) mitigate this issue.

  • Functional Group Compatibility : Acid-sensitive groups (e.g., pyridine rings) necessitate mild halogenation and etherification conditions. Phosphorus oxychloride, commonly used for chlorination, may protonate pyridine nitrogens, requiring alternative reagents like oxalyl chloride.

Chemical Reactions Analysis

Types of Reactions

7-[(Pyridin-3-yl)methoxy]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(pyridin-3-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-[(pyridin-3-yl)methoxy]quinoline with structurally and functionally related quinoline derivatives, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Substituent Position and Electronic Effects

  • 7-Chloro-4-(pyrrolidin-1-yl)quinoline (GEO-00016) : The 7-chloro substituent is electron-withdrawing, enhancing quinoline’s antimalarial activity by stabilizing the protonated form critical for heme binding. In contrast, the pyridinylmethoxy group in the target compound may provide a balance of electron-withdrawing and donating effects, depending on the pyridine ring’s protonation state .
  • The pyridinylmethoxy group in the target compound could further modulate electronic properties via the pyridine’s nitrogen lone pair.

Structural Complexity and Pharmacological Activity

  • The target compound’s simpler pyridinylmethoxy group may prioritize metabolic stability over polypharmacology.
  • Pyrazolo[3,4-d]pyrimidine Derivatives of 7-Methoxyquinoline : These derivatives exhibit fused pyrimidine rings, which could improve affinity for folate pathway enzymes. The pyridinylmethoxy group in the target compound may instead target receptors like serotonin or adenosine receptors due to its heteroaromatic profile.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent LogP (Predicted)
This compound C15H12N2O 236.27 Pyridin-3-ylmethoxy ~2.1*
7-(2-Ethoxyethoxy)quinoline C13H15NO2 217.27 Ethoxyethoxy 1.8–2.3
7-Methoxy-4-oxo-quinoline-6-carboxylate C12H11NO4 233.22 Methoxy, ester ~1.5
(R)-7-Chloro-6-methoxyquinoline-3-carboxamide C18H17ClN4O2 380.81 Chloro, methoxy, carboxamide ~2.5

*Predicted using fragment-based methods.

  • The pyridinylmethoxy group in the target compound likely increases lipophilicity (LogP ~2.1) compared to simpler alkoxy substituents (e.g., ethoxyethoxy: LogP ~2.0) but remains less polar than carboxamide derivatives (LogP ~2.5) . This balance may favor blood-brain barrier penetration or intracellular uptake.

Biological Activity

7-[(Pyridin-3-yl)methoxy]quinoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its heterocyclic structure, which includes both quinoline and pyridine moieties. This unique combination contributes to its biological efficacy. The synthesis of this compound typically involves the reaction of appropriate quinoline derivatives with pyridine-based reagents under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Antiviral Activity

The compound also demonstrates antiviral activity against several viruses, making it a candidate for further research in antiviral drug development. Studies have indicated that it may interfere with viral replication processes.

Anticancer Properties

One of the most promising aspects of this compound is its anticancer activity. Several studies have reported its effectiveness against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)10.0
SKOV-3 (Ovarian)8.5
PC-3 (Prostate)6.0

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound binds to key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.
  • Molecular Docking Studies : Computational studies suggest that the compound has a high binding affinity for certain targets, which supports its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and preclinical settings:

  • Study on Cancer Cell Lines :
    • A recent study evaluated the compound against a panel of 60 cancer cell lines and found significant cytotoxicity, particularly in leukemia and breast cancer models. The most potent derivatives exhibited submicromolar GI50 values, indicating strong growth inhibition .
  • Antiviral Efficacy :
    • In vitro studies demonstrated that this compound could inhibit viral replication in specific assays, suggesting its potential as an antiviral agent against emerging viral threats.

Summary of Findings

The biological activity of this compound encompasses a broad spectrum of effects:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Inhibits viral replication.
  • Anticancer : Demonstrates significant cytotoxicity across multiple cancer cell lines.

Q & A

Q. What are the established synthetic routes for 7-[(pyridin-3-yl)methoxy]quinoline?

The synthesis typically involves nucleophilic substitution between a chloroquinoline precursor (e.g., 4-chloro-6,7-dimethoxyquinoline) and 3-hydroxypyridine derivatives under basic conditions. Potassium carbonate in polar aprotic solvents like DMSO or methanol facilitates the reaction, forming the ether linkage . Purification via recrystallization or chromatography ensures high yields and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms substituent positions and molecular structure, while Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and purity. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What are the primary applications of this compound in biological research?

Its quinoline-pyrrolidine/pyridine hybrid structure enables use as a fluorescent probe for cellular imaging, leveraging its photostability and solubility in aqueous buffers. It is also explored as a scaffold for enzyme inhibitors due to its planar aromatic system and hydrogen-bonding capabilities .

Q. How does the compound’s solubility impact experimental design?

The methoxy and pyridine groups enhance solubility in polar solvents (e.g., DMSO, ethanol), making it suitable for in vitro assays. For in vivo studies, prodrug strategies or formulation with cyclodextrins may improve bioavailability .

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis?

Reaction optimization includes:

  • Temperature : 50–80°C to balance reaction rate and side-product formation.
  • Solvent : High-polarity solvents (e.g., DMSO) enhance nucleophilicity of the pyridinyl oxygen.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems . Monitoring via TLC or HPLC ensures real-time adjustment.

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability. Recommendations include:

  • Orthogonal assays : Use fluorescence polarization and surface plasmon resonance to confirm target binding.
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated or chlorinated variants) to isolate functional groups responsible for efficacy .

Q. How do substituent positions influence photophysical properties?

Meta-substitution on the pyridine ring (vs. para) alters electron-donating/withdrawing effects, modulating fluorescence quantum yields. Time-Dependent Density Functional Theory (TD-DFT) calculations predict electronic transitions, while experimental validation via UV-Vis and fluorescence spectroscopy quantifies emission profiles .

Q. What modifications enhance metabolic stability for therapeutic development?

  • Electron-withdrawing groups : Introduce fluorine or nitro groups to reduce CYP450-mediated oxidation.
  • Ring saturation : Partial reduction of the quinoline ring decreases metabolic susceptibility while retaining planar binding motifs . Pharmacokinetic studies in hepatocyte models validate stability improvements.

Methodological Considerations

Q. How to design experiments probing interactions with biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Mutagenesis : Validate critical residues in enzyme active sites .

Q. What computational tools predict reactivity for derivative synthesis?

  • DFT calculations : Model transition states for nucleophilic substitution or oxidation reactions.
  • Retrosynthetic software (e.g., ChemAxon) : Propose feasible synthetic pathways for novel analogs .

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